H-TRP-ASP-OH
Overview
Description
L-Tryptophan-L-aspartic acid is a dipeptide composed of two amino acids: L-tryptophan and L-aspartic acid L-tryptophan is an essential aromatic amino acid, while L-aspartic acid is a non-essential amino acid
Mechanism of Action
Target of Action
It’s known that tryptophan (trp), one of the amino acids in this dipeptide, plays a crucial role in protein biosynthesis and serves as a precursor for the synthesis of multiple important bioactive compounds .
Mode of Action
Several of the resulting Trp metabolites are bioactive and play central roles in physiology and pathophysiology .
Biochemical Pathways
Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
It’s known that dietary dipeptides like trp-asp can activate peroxisome proliferator-activated receptor (ppar) α and reduce hepatic lipid accumulation in lipid-loaded hepatocytes .
Result of Action
Trp metabolites are known to regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Action Environment
The action environment of Trp-Asp is likely to be influenced by various factors, including temperature, pH, and the presence of other molecules. For instance, it’s recommended that Trp-Asp should be stored at -20 to -70 degrees Celsius to maintain its stability .
Biochemical Analysis
Biochemical Properties
Trp-Asp is involved in a multitude of eukaryotic proteins involved in a variety of cellular processes . Proteins containing WD repeats are known to serve as platforms for the assembly of protein complexes .
Cellular Effects
Trp-Asp influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is involved in key cellular processes, including cell division and cytokinesis, apoptosis, light signaling and vision, cell motility, flowering, floral development, and meristem organization .
Molecular Mechanism
At the molecular level, Trp-Asp exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The WD motif in Trp-Asp acts as a site for protein-protein interaction, serving as a platform for the assembly of protein complexes .
Temporal Effects in Laboratory Settings
Current studies focus on its role in protein-protein interactions and the assembly of protein complexes .
Dosage Effects in Animal Models
Given its crucial role in protein-protein interactions and cellular processes, variations in dosage could potentially impact these functions .
Metabolic Pathways
Tryptophan, one of the components of Trp-Asp, is involved in the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Transport and Distribution
Given its role in protein-protein interactions and cellular processes, it is likely to interact with various transporters and binding proteins .
Subcellular Localization
Given its role in protein-protein interactions and cellular processes, it is likely to be found in various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan-L-aspartic acid typically involves the coupling of L-tryptophan and L-aspartic acid using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of L-Tryptophan-L-aspartic acid can be achieved through microbial fermentation processes. Engineered strains of Escherichia coli or Corynebacterium glutamicum are often used to produce the individual amino acids, which are then chemically coupled to form the dipeptide. This method is cost-effective and environmentally friendly compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Tryptophan-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can modify the carboxyl groups of L-aspartic acid.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Kynurenine derivatives from L-tryptophan.
Reduction: Reduced forms of L-aspartic acid.
Substitution: Various acylated or alkylated derivatives of the dipeptide.
Scientific Research Applications
L-Tryptophan-L-aspartic acid has several scientific research applications:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including its role in neurotransmitter synthesis and immune modulation.
Industry: Utilized in the production of specialized peptides and as a precursor for the synthesis of more complex molecules
Comparison with Similar Compounds
Similar Compounds
- L-Tryptophan-L-glutamic acid
- L-Tryptophan-L-alanine
- L-Tryptophan-L-serine
Uniqueness
L-Tryptophan-L-aspartic acid is unique due to the combination of an essential aromatic amino acid and a non-essential acidic amino acid. This combination allows it to participate in a wide range of biochemical processes and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c16-10(14(21)18-12(15(22)23)6-13(19)20)5-8-7-17-11-4-2-1-3-9(8)11/h1-4,7,10,12,17H,5-6,16H2,(H,18,21)(H,19,20)(H,22,23)/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEAINPHPNDNGE-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function attributed to WD40 repeat proteins?
A1: WD40 repeat proteins typically act as scaffolding molecules, facilitating protein-protein interactions and the assembly of multi-protein complexes. [, , , , ]
Q2: Can you provide specific examples of how WD40 proteins interact with targets and influence downstream events?
A2: * WDR68: This WD40 protein binds to the kinase DYRK1A, impacting its activity and cellular localization. This interaction is crucial for WDR68's role in various processes, including craniofacial development. The molecular chaperone TRiC/CCT is essential for proper WDR68 folding, highlighting the interplay between chaperones and WD40 proteins. []* Chromatin Assembly Factor 1 (CAF-1) p48 subunit: This WD40 protein interacts with histones and other CAF-1 subunits, playing a vital role in chromatin assembly after DNA replication. Disrupting these interactions compromises cell viability in vertebrate cells. [, ]* Scp160p: In yeast, this WD40 protein interacts with ribosomes and translation factors, potentially linking mRNA specificity to translational regulation. Its interaction with Asc1p, a WD40 protein itself, suggests a role for WD40 proteins in bridging translation with signaling pathways. []* LRRK2: Mutations in the WD40 domain of LRRK2 are implicated in Parkinson’s disease. These mutations often disrupt dimer formation, impacting LRRK2 kinase activity and potentially contributing to disease pathogenesis. [, ]* BRCA1: RbAp46, a WD40 protein, interacts with the BRCT domain of BRCA1, a tumor suppressor protein. This interaction modulates BRCA1's transactivation activity, suggesting a role for RbAp46 in DNA damage response. []
Q3: What is the significance of the interaction between Sec13, a WD40 protein, and Nup96 at the nuclear pore complex?
A3: Sec13, known for its role in COPII vesicle formation, also localizes to the nuclear pore complex (NPC). Its interaction with Nup96 at the NPC suggests a role in regulating nucleocytoplasmic transport. Sec13 shuttles between the nucleus and cytoplasm, potentially coupling functions between these compartments. []
Q4: What is the defining structural characteristic of WD40 repeat proteins?
A4: WD40 proteins are characterized by multiple repeating units, typically 4 to 16, each consisting of approximately 40 amino acids. These units often end in a tryptophan-aspartic acid (WD) dipeptide, giving the motif its name. [, , ]
Q5: What is the typical three-dimensional structure formed by WD40 repeats?
A5: WD40 repeats fold into a characteristic β-propeller structure, often consisting of seven blades arranged around a central axis. Each blade is formed by four antiparallel β-strands. This β-propeller structure provides a platform for protein-protein interactions. [, , , ]
Q6: How does the WD40 repeat structure contribute to the functional diversity of WD40 proteins?
A6: The β-propeller structure provides a versatile scaffold for binding diverse partners. Variations in the amino acid sequences within the loops connecting the β-strands contribute to the specificity of WD40 proteins for their binding partners. [, ]
Q7: Do WD40 proteins possess intrinsic catalytic activity?
A7: While WD40 domains themselves are primarily structural, they are often found in proteins with catalytic domains. For instance, LRRK2 contains a WD40 domain alongside a kinase domain. WD40 domains can modulate the activity of these catalytic domains. [, ]
Q8: How has computational modeling been used to understand WD40 proteins?
A8: * Structural Modeling: Computer-aided structural analysis has been used to predict the β-propeller structure of WD40 proteins, like WDR68. This information is crucial for understanding the spatial arrangement of the WD40 repeats and their potential binding sites. []* Molecular Docking: This technique has been employed to predict the binding modes of peptides to the active site of enzymes like xanthine oxidase. This approach can help identify potential inhibitory peptides and elucidate the structural basis of their activity. []* Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of proteins, including the WD40 domain of LRRK2. These simulations have been used to study how Parkinson's disease-related mutations disrupt the dimerization of the WD40 domain, offering potential therapeutic targets. []
Q9: How do modifications within the WD40 repeat affect protein function?
A9: Mutations or modifications within WD40 repeats can disrupt the β-propeller structure, leading to loss of function. For example, mutations in the WD40 domain of LRRK2, including the G2385R polymorphism, impair dimer formation and impact kinase activity. [, , ]
Q10: Are there specific amino acid residues within WD40 repeats critical for function?
A10: Yes, the conserved tryptophan and aspartic acid residues at the end of each repeat are crucial for maintaining the structural integrity of the β-propeller. Additionally, residues within the loops connecting the β-strands are important for specific protein-protein interactions. [, , , , ]
Q11: How can SAR studies be applied to develop targeted therapeutics?
A11: Understanding the structural determinants of WD40 protein function can inform the design of small molecule inhibitors or peptidomimetics that specifically target these proteins. By targeting specific WD40 protein-protein interactions, it might be possible to modulate downstream signaling pathways for therapeutic benefit. [, ]
Q12: What were some of the key discoveries that led to our understanding of WD40 repeat proteins?
A27: * Identification of the WD40 motif: The initial discovery of the repeating WD40 motif in the β-subunit of G proteins marked a turning point. [, ] * Recognition of the β-propeller structure: Determining the characteristic β-propeller fold adopted by WD40 repeats provided crucial insight into their function as protein-protein interaction modules. [, , ]* Linking WD40 proteins to diverse cellular processes: Research continues to unveil the roles of WD40 proteins in a wide array of cellular functions, including signal transduction, vesicle trafficking, chromatin remodeling, and cell cycle control. [, , , , , , , , , ]
Q13: How do different scientific disciplines contribute to WD40 protein research?
A28: WD40 protein research is highly interdisciplinary, drawing upon:* Biochemistry: To purify, characterize, and study the interactions of WD40 proteins. [, , , , , , , , ]* Molecular Biology: To clone, express, and manipulate WD40 protein genes to study their function. [, , , , , , , , ] * Structural Biology: To determine the three-dimensional structures of WD40 proteins and their complexes, providing insights into their mechanisms of action. [, , , , ]* Cell Biology: To investigate the cellular processes in which WD40 proteins are involved, using techniques like microscopy and gene editing. [, , , , , ]* Computational Biology: To model WD40 protein structures, predict their interactions, and design targeted therapeutics. [, , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.